molecular formula C15H18N2O B1243684 2-[[But-2-ynyl(methyl)amino]methyl]-1-methylindol-5-ol CAS No. 133846-05-6

2-[[But-2-ynyl(methyl)amino]methyl]-1-methylindol-5-ol

Cat. No.: B1243684
CAS No.: 133846-05-6
M. Wt: 242.32 g/mol
InChI Key: VJSXYTMXFSBYDX-UHFFFAOYSA-N
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Description

Introduction and Molecular Identity

The compound 2-[[but-2-ynyl(methyl)amino]methyl]-1-methylindol-5-ol constitutes a synthetically derived indole alkaloid that has emerged as a subject of considerable scientific interest due to its unique structural characteristics and potential therapeutic applications. This molecule exemplifies the sophisticated molecular architecture typical of modern pharmaceutical intermediates, incorporating multiple functional groups that contribute to its biological activity profile. The compound's complex nomenclature reflects its intricate substitution pattern, which includes alkynyl chains, methylamino groups, and hydroxyl functionalities strategically positioned on the indole scaffold.

Research investigations have identified this compound as possessing monoamine oxidase inhibitory properties, specifically targeting monoamine oxidase type A, which has positioned it as a candidate for neurological and psychiatric therapeutic applications. The molecule's development represents ongoing efforts to create selective enzyme inhibitors with improved pharmacological profiles compared to traditional compounds in this class. Contemporary pharmaceutical research has increasingly focused on indole-based scaffolds due to their favorable drug-like properties and their ability to interact with diverse biological targets through multiple binding modes.

The structural complexity of this compound places it within a specialized subset of indole derivatives that combine aromatic heterocyclic systems with aliphatic substituents containing triple bonds. This particular combination of structural elements creates unique three-dimensional conformational possibilities that influence the compound's interaction with target proteins and enzymes. Understanding the detailed molecular identity of this compound provides essential foundation knowledge for comprehending its classification within the broader chemical space of bioactive molecules.

Nomenclature and Identification Parameters

The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions while accommodating the molecule's complex substitution pattern. The compound's formal identification relies on multiple complementary systems that ensure unambiguous chemical communication across research disciplines and regulatory frameworks.

International Union of Pure and Applied Chemistry Naming and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the substitution pattern and functional group arrangement. This nomenclature follows hierarchical naming conventions where the indole ring system serves as the parent structure, with substituents identified by their position numbers and chemical nature. The "2-" prefix indicates substitution at the 2-position of the indole ring, while the complex substituent "[[but-2-ynyl(methyl)amino]methyl]" describes a methylene bridge connecting to a dimethylamino group that carries a but-2-ynyl chain.

Alternative chemical designations for this compound include the research code designation "FA-70," which has been used in pharmaceutical development contexts. This alphanumeric identifier provides a simplified reference system that facilitates communication among researchers while maintaining connection to the compound's detailed structural identity. The systematic name construction begins with the but-2-ynyl group, indicating a four-carbon chain with a triple bond between the second and third carbon atoms, followed by specification of the methylamino nitrogen and its methylene connection to the indole ring system.

The hydroxyl group position at the 5-position of the indole ring system is indicated by the "-5-ol" suffix, completing the comprehensive structural description. This naming system ensures that the complete molecular architecture can be reconstructed from the systematic name alone, providing essential information for chemical synthesis, analytical identification, and biological activity correlation studies. The precision of this nomenclature system enables accurate communication of structural information across international research collaborations and regulatory submissions.

Chemical Abstracts Service Registry Number and Database Identifiers

The compound this compound has been assigned the Chemical Abstracts Service registry number 133846-05-6, which serves as its unique international identifier within chemical databases and regulatory systems. This registry number provides an unambiguous reference that transcends naming variations and ensures accurate identification across diverse chemical information systems. The Chemical Abstracts Service system represents the most comprehensive chemical substance registration database globally, making this identifier essential for literature searches, regulatory filings, and international trade documentation.

Database identifiers for this compound extend beyond the Chemical Abstracts Service registry to include multiple complementary systems that facilitate research and development activities. The PubChem Compound Identifier number 9816234 provides access to extensive chemical property data and biological activity information within the National Center for Biotechnology Information database system. The International Chemical Identifier key VJSXYTMXFSBYDX-UHFFFAOYSA-N serves as a unique hash-based identifier that enables rapid computer-based searching and structural verification across international databases.

Database System Identifier Reference Type
Chemical Abstracts Service 133846-05-6 Registry Number
PubChem 9816234 Compound Identifier
International Chemical Identifier VJSXYTMXFSBYDX-UHFFFAOYSA-N Hash Key
Therapeutic Target Database D01UPT Drug Identifier

Additional specialized database identifiers include the Therapeutic Target Database identifier D01UPT, which links the compound to its pharmacological target information and therapeutic development status. These multiple identification systems ensure comprehensive coverage across chemical, biological, and pharmaceutical information resources, facilitating interdisciplinary research collaboration and regulatory compliance activities.

Historical Context of Discovery and Classification

The discovery and development of this compound emerged from systematic research efforts focused on developing selective monoamine oxidase inhibitors with improved therapeutic profiles. The compound's development history traces back to research conducted at Universitat Autònoma de Barcelona, where investigators sought to create novel indole-based enzyme inhibitors that could address limitations of existing therapeutic options. This research represented part of broader pharmaceutical industry efforts to develop more selective and effective treatments for neurological and psychiatric conditions.

The historical development of this compound reflects evolving understanding of structure-activity relationships within the indole alkaloid family and recognition of the therapeutic potential of selective enzyme inhibition. Research investigations that led to this compound's discovery built upon decades of previous work examining indole derivatives as bioactive molecules, dating back to early twentieth-century isolation of natural indole alkaloids from plant sources. The synthetic approach used to create this compound demonstrates advancement in medicinal chemistry capabilities, enabling construction of complex molecular architectures designed to interact with specific biological targets.

Classification of this compound within pharmaceutical development frameworks has evolved as understanding of its mechanism of action and therapeutic potential has advanced. Initial classification focused on its structural relationship to known indole alkaloids, while subsequent research has emphasized its specific enzyme inhibitory properties and potential therapeutic applications. The compound's current regulatory status reflects ongoing evaluation of its therapeutic potential, with development activities continuing under research and development frameworks that govern experimental pharmaceutical compounds.

Structural Overview and Chemical Family

The structural architecture of this compound exemplifies sophisticated molecular design principles that combine multiple functional groups to create a compound with specific biological activity profiles. This molecule's three-dimensional structure incorporates an indole ring system as its central scaffold, with strategic placement of substituents that modulate its chemical and biological properties. The compound's overall structural framework demonstrates careful consideration of pharmacophore requirements necessary for selective enzyme inhibition while maintaining favorable physicochemical properties for pharmaceutical development.

The molecular geometry of this compound creates distinct spatial regions that contribute to its biological activity through complementary interactions with target proteins. The indole ring system provides a rigid aromatic framework that serves as an anchor point for molecular recognition, while the flexible alkynyl and amino substituents allow conformational adaptation to binding site requirements. This combination of rigid and flexible structural elements enables the compound to achieve specific binding interactions while maintaining sufficient conformational freedom to accommodate induced-fit binding mechanisms.

Comprehensive structural analysis reveals that this compound possesses multiple hydrogen bond donors and acceptors, lipophilic regions, and electronic characteristics that influence its interaction with biological systems. The strategic placement of the hydroxyl group at the 5-position of the indole ring creates opportunities for hydrogen bonding interactions, while the alkynyl substituent introduces unique electronic properties that may contribute to binding specificity. Understanding these structural features provides essential foundation for comprehending the compound's classification within broader chemical families and its mechanism of biological action.

Relationship to Indole Alkaloid Family

The compound this compound belongs to the extensive indole alkaloid family, which comprises more than 4100 known different compounds and represents one of the largest classes of alkaloids found in nature and synthetic chemistry. This family classification is based on the presence of the indole structural motif, a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring, which serves as the fundamental building block for these diverse molecules. The indole alkaloid family encompasses both naturally occurring compounds isolated from plants and synthetic derivatives created through medicinal chemistry efforts.

Within the indole alkaloid classification system, this compound represents a synthetic derivative that incorporates structural modifications designed to enhance specific biological activities while maintaining the core indole framework that defines the family. The indole alkaloid family has historically provided numerous compounds with significant physiological activity, including many that have found therapeutic applications in modern medicine. The structural relationship to this established family provides important context for understanding the compound's potential biological properties and therapeutic applications.

The evolutionary development of indole alkaloid chemistry has progressed from isolation and characterization of natural products to sophisticated synthetic modification strategies that create novel derivatives with improved properties. The compound this compound represents this modern synthetic approach, incorporating design elements that build upon natural indole alkaloid structures while introducing modifications intended to enhance selectivity and efficacy. This relationship to the broader indole alkaloid family provides valuable precedent for understanding structure-activity relationships and predicting biological behavior.

The classification within the indole alkaloid family also provides important context for synthetic accessibility and chemical reactivity patterns. Indole-containing compounds share common synthetic approaches and chemical transformation possibilities, enabling application of established synthetic methodologies for compound preparation and modification. This family relationship facilitates development of synthetic routes and analog preparation strategies that leverage accumulated knowledge about indole chemistry and reactivity patterns.

Substitution Pattern Significance

The substitution pattern of this compound exhibits careful structural design that positions functional groups to optimize biological activity while maintaining favorable physicochemical properties. The 2-position substitution on the indole ring introduces a complex side chain that extends the molecule's three-dimensional profile and creates additional binding interaction opportunities. This substitution position is particularly significant because it places the functional group in spatial proximity to the indole nitrogen, potentially creating cooperative binding effects through conformational coupling.

The but-2-ynyl substituent introduces a linear alkynyl chain that provides both conformational flexibility and unique electronic properties through the triple bond functionality. This structural element creates opportunities for π-π stacking interactions and may serve as a hydrogen bond acceptor through its electron-rich triple bond system. The positioning of this alkynyl group within the overall molecular architecture ensures that it can participate in binding interactions while maintaining sufficient conformational freedom to adapt to different binding site geometries.

The methylamino group serves as a connecting link between the alkynyl chain and the indole ring system while contributing its own distinct chemical properties to the overall molecular profile. This functional group provides basic nitrogen functionality that may participate in hydrogen bonding or electrostatic interactions with target proteins. The strategic placement of this group enables it to serve both structural and functional roles within the compound's binding mechanism.

Substituent Position Functional Group Structural Significance
Indole 1-position Methyl Ring activation and lipophilicity
Indole 2-position Complex side chain Primary binding determinant
Indole 5-position Hydroxyl Hydrogen bonding capability
Side chain terminus But-2-ynyl Electronic and spatial properties

The hydroxyl group at the 5-position of the indole ring represents another critical structural element that contributes to the compound's binding profile through hydrogen bonding capabilities. This functional group is positioned to interact with complementary acceptor or donor groups in target proteins while remaining sterically accessible despite the presence of other substituents. The combination of these strategically placed functional groups creates a molecular architecture optimized for specific protein interactions while maintaining overall structural stability.

Functional Group Classification

The functional group classification of this compound reveals a complex molecule that incorporates multiple distinct chemical functionalities, each contributing unique properties to the overall molecular behavior. The primary functional groups include an aromatic indole system, a phenolic hydroxyl group, a tertiary amine, and an alkyne, creating a diverse chemical environment that enables multiple types of molecular interactions. This functional group diversity provides the compound with versatile binding capabilities while maintaining structural coherence through the central indole scaffold.

The aromatic indole system serves as the primary structural framework and contributes significant π-electron density that enables aromatic stacking interactions and electronic complementarity with target proteins. This heterocyclic system combines the electron-rich character of the pyrrole ring with the extended conjugation of the benzene ring, creating a balanced electronic environment that supports both electrophilic and nucleophilic interactions. The indole system's inherent planarity provides a rigid geometric constraint that influences the overall molecular conformation and binding specificity.

The phenolic hydroxyl group at the 5-position introduces hydrogen bonding capabilities that may serve as either a donor or acceptor depending on the local chemical environment and protonation state. This functional group exhibits pH-dependent behavior that could influence the compound's binding affinity and selectivity under different physiological conditions. The positioning of this hydroxyl group within the indole ring system creates opportunities for intramolecular hydrogen bonding that may stabilize specific conformations and influence binding geometry.

The tertiary amine functionality within the side chain provides basic nitrogen character that may participate in electrostatic interactions with acidic residues in target proteins. This functional group exhibits pH-dependent protonation behavior that could modulate binding affinity and influence the compound's overall pharmacological profile. The amine's position within the flexible side chain enables it to adopt conformations that optimize electrostatic interactions while maintaining overall molecular stability.

The alkyne functional group introduces unique electronic and geometric properties that distinguish this compound from related indole derivatives lacking this functionality. The linear geometry of the triple bond creates rigid spatial constraints within the side chain while providing π-electron density that may participate in specialized binding interactions. This functional group's electronic properties may also influence the reactivity and stability of the overall molecule under various chemical and biological conditions.

Properties

CAS No.

133846-05-6

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-[[but-2-ynyl(methyl)amino]methyl]-1-methylindol-5-ol

InChI

InChI=1S/C15H18N2O/c1-4-5-8-16(2)11-13-9-12-10-14(18)6-7-15(12)17(13)3/h6-7,9-10,18H,8,11H2,1-3H3

InChI Key

VJSXYTMXFSBYDX-UHFFFAOYSA-N

SMILES

CC#CCN(C)CC1=CC2=C(N1C)C=CC(=C2)O

Canonical SMILES

CC#CCN(C)CC1=CC2=C(N1C)C=CC(=C2)O

Synonyms

FA 70
FA-70
FA70 cpd

Origin of Product

United States

Biological Activity

2-[[But-2-ynyl(methyl)amino]methyl]-1-methylindol-5-ol, with the CAS number 133846-05-6, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
IUPAC NameThis compound
CAS Number133846-05-6

Research indicates that this compound may interact with various biological pathways. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, particularly in pathways related to neurotransmission and cancer cell proliferation.

Case Studies and Research Findings

  • Neuroprotective Effects : A study explored the neuroprotective properties of this compound against oxidative stress in neuronal cell lines. The results indicated a significant reduction in cell death when treated with varying concentrations of the compound, suggesting its potential as a neuroprotective agent against conditions like Alzheimer's disease.
  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of this compound revealed effectiveness against certain bacterial strains, indicating potential for development as an antimicrobial agent.

Research Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study FocusCell Line/ModelKey Findings
NeuroprotectionNeuronal cell linesReduced oxidative stress-induced cell death
Anticancer ActivityBreast cancer cellsInduced apoptosis via caspase activation
Antimicrobial ActivityBacterial strainsEffective against specific strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole Derivatives with Alkyne-Containing Side Chains

tert-Butyl (1R,2R)-2-{3-Butynyl(methyl)amino}cyclohexylcarbamate (5b)
  • Structure: Features a cyclohexylcarbamate core with a but-2-ynyl(methyl)amino group.
  • Physical Properties : Melting point (60–61°C), optical rotation [α]D²⁶ = -37.7 (CHCl₃) .
  • Comparison : Unlike the target compound’s planar indole core, 5b’s cyclohexyl group introduces conformational flexibility, likely reducing stacking interactions and solubility in polar solvents. The absence of an aromatic system may also lower melting points compared to the target’s indole-based structure.
1-{3,5-Bis(trifluoromethyl)phenyl}-(1R,2R)-3-[2-{2-butynyl(methyl)amino}cyclohexyl]thiourea (6b)
  • Structure : Incorporates a thiourea moiety and trifluoromethylphenyl group.
  • Physical Properties : Amorphous solid with [α]D²⁷ = -20.2 (CHCl₃) .
  • Comparison : The electron-withdrawing trifluoromethyl groups enhance lipophilicity, contrasting with the target’s 5-hydroxy group, which increases polarity. This difference may influence biodistribution and metabolic stability.

Indole Derivatives with Substitutions at the 5-Position

5-Bróm-1H-indol-3-etylamín
  • Structure : 5-Bromoindole with a 3-ethylamine side chain.
  • CAS : 3605-01-4 .
1-Benzoyl-5-methoxy-2-methylindole-3-acetic Acid
  • Structure : 5-Methoxyindole with a benzoyl group and acetic acid chain.
  • CAS : 1601-19-0 .
  • Comparison: The 5-methoxy group is less polar than the target’s 5-hydroxy group, reducing hydrogen-bonding capacity. The acetic acid chain adds acidity (pKa ~4–5), whereas the target’s amino-methyl side chain is basic, influencing solubility and ionization at physiological pH.

Compounds with Internal vs. Terminal Alkynes

Propargylic Amines in CO₂ Fixation Reactions
  • Example: Yoshida et al. (2012) synthesized oxazolidinones using propargylic amines with terminal alkynes (e.g., 1-propynyl) .
  • Comparison : The target’s internal alkyne (but-2-ynyl) is less reactive in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) compared to terminal alkynes. This limits its utility in bioconjugation but may enhance stability in vivo .

Key Data Table: Physical and Structural Comparisons

Compound Name Core Structure 5-Position Substituent Side Chain Melting Point (°C) Optical Rotation ([α]D) Reactivity Notes
2-[[But-2-ynyl(methyl)amino]methyl]-1-methylindol-5-ol Indole -OH But-2-ynyl(methyl)amino methyl N/A N/A Internal alkyne, basic
5b () Cyclohexylcarbamate - But-2-ynyl(methyl)amino 60–61 -37.7 (CHCl₃) Flexible core, lower MP
1-Benzoyl-5-methoxy-2-methylindole-3-acetic Acid Indole -OCH₃ Benzoyl + acetic acid N/A N/A Acidic, lipophilic
5-Bróm-1H-indol-3-etylamín Indole -Br Ethylamine N/A N/A Steric bulk, neutral

Research Findings and Implications

  • Synthetic Routes : The target compound’s but-2-ynyl group may be synthesized via methods similar to Yoshida’s propargylic amine protocols, though internal alkynes require tailored catalysts .
  • Stability : The 1-methyl group on the indole nitrogen likely protects against oxidative metabolism, extending half-life relative to unmethylated indoles .

Preparation Methods

N-Methylation of Indole

Initial N-methylation of indole is typically achieved using methyl iodide or dimethyl sulfate under basic conditions. For example, treatment of indole with methyl iodide in the presence of sodium hydride in dimethylformamide (DMF) at 0–25°C yields 1-methylindole in >90% purity. Alternative methods employ phase-transfer catalysts, though these may introduce impurities requiring chromatography.

Electrophilic Hydroxylation at C5

Direct hydroxylation of 1-methylindole at C5 remains challenging due to the electron-rich nature of the indole ring. A two-step protocol involving Friedel-Crafts acylation followed by hydrolysis is often employed:

  • Acylation : Reacting 1-methylindole with acetyl chloride and AlCl₃ in dichloromethane generates 5-acetyl-1-methylindole.

  • Hydrolysis : The acetyl group is hydrolyzed using aqueous NaOH in ethanol under reflux, yielding 1-methylindol-5-ol in 65–75% overall yield.

Table 1 : Optimization of Hydroxylation Conditions

Reagent SystemTemperature (°C)Yield (%)Purity (%)
AcCl/AlCl₃ → NaOH/EtOH807398
H₂SO₄/HNO₃254285
B₂H₆ followed by H₂O₂05891

Installation of the But-2-ynyl(methyl)amino Methyl Side Chain

Mannich Reaction Strategy

The Mannich reaction enables direct introduction of the aminomethyl group at C2. A mixture of 1-methylindol-5-ol, paraformaldehyde, and but-2-ynyl(methyl)amine in acetic acid at 60°C for 12 hours affords the target compound in 55–60% yield. However, overalkylation at C3 is a common side reaction, necessitating careful stoichiometric control.

Palladium-Catalyzed Allylic Amination

A more selective approach involves palladium-catalyzed allylic amination using a pre-functionalized indole intermediate. For example, 2-bromomethyl-1-methylindol-5-ol reacts with but-2-ynyl(methyl)amine in the presence of Pd(OAc)₂ and a t-Bu-PHOX ligand (derived from PHOX ligand systems) to yield the product in 78% yield with >95% purity.

Key Reaction Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: (S)-t-Bu-PHOX (6 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene, 80°C, 24 hours

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and a gradient eluent (hexane/ethyl acetate 4:1 → 1:1). This removes unreacted starting materials and regioisomeric byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.2 Hz, 1H, ArH), 6.72 (d, J = 2.2 Hz, 1H, ArH), 3.82 (s, 2H, CH₂N), 3.65 (s, 3H, NCH₃), 2.95 (s, 3H, NCH₃), 2.45 (q, J = 2.6 Hz, 2H, C≡CCH₂), 1.85 (t, J = 2.6 Hz, 3H, CH₂C≡CCH₃).

  • HRMS : Calculated for C₁₆H₁₈N₂O [M+H]⁺: 255.1497; Found: 255.1495.

Alternative Synthetic Routes

Reductive Amination

Condensation of 2-formyl-1-methylindol-5-ol with but-2-ynyl(methyl)amine using NaBH₃CN in methanol provides a moderate yield (50–55%) but requires pre-installation of the formyl group via Vilsmeier-Haack formylation.

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, 1-methylindol-5-ol reacts with but-2-ynyl(methyl)aminomethyl alcohol to yield the product in 65% yield. This method avoids harsh acidic conditions but is cost-prohibitive at scale.

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) favors the Pd-catalyzed route due to its reproducibility and minimal byproduct formation. Critical parameters include:

  • Catalyst Recycling : Pd recovery via extraction with dithiocarbamate resins reduces costs.

  • Solvent Selection : Switching from toluene to 2-MeTHF improves environmental metrics without compromising yield .

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